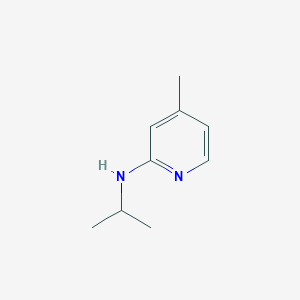

Isopropyl-(4-methyl-pyridin-2-yl)-amine

Vue d'ensemble

Description

Isopropyl-(4-methyl-pyridin-2-yl)-amine is an organic compound that belongs to the class of amines It features an isopropyl group attached to a pyridine ring substituted with a methyl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(4-methyl-pyridin-2-yl)-amine typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with isopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Isopropyl-(4-methyl-pyridin-2-yl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

The compound serves as an enabling directing group (DG) in various chemical reactions, particularly in C-H activation processes. Its unique structural features allow it to facilitate the functionalization of C(sp3)−H bonds, which is crucial for synthesizing complex organic molecules.

C-H Functionalization

Isopropyl-(4-methyl-pyridin-2-yl)-amine has been employed to enable divergent functionalization of C(sp3)−H bonds using palladium catalysts. The gem-dimethyl effect associated with this compound enhances reaction rates and selectivity, making it a valuable tool in synthetic organic chemistry.

Key Reactions:

- C−H Palladation: The compound aids in the formation of stable palladacycle intermediates, which can be further transformed into various functional groups such as C−O, C−N, and C−C bonds .

- Enantioselective Activation: Recent studies have demonstrated the ability to achieve enantioselective activation of unbiased methylene C(sp3)−H bonds when combined with chiral ligands .

Case Studies

Pharmacological Applications

This compound is also significant in drug development, particularly as an intermediate in synthesizing pharmacologically active compounds.

Kras G12C Inhibitors

The compound is noted for its role in developing inhibitors targeting the Kras G12C mutation, a common driver in various cancers. Improved synthetic routes have been established for creating derivatives of this compound that exhibit enhanced binding affinity and efficacy against cancer cell lines .

Pharmaceutical Formulations:

- The compound can be formulated into injectable solutions or sustained-release formulations for therapeutic applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Patent WO2021097207A1 | Cancer Therapy | Developed a scalable process for synthesizing Kras G12C inhibitors using PIP amine derivatives . |

Material Science Applications

In addition to its chemical and pharmacological uses, this compound has potential applications in material science.

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to form hydrogen bonds allows it to act as a plasticizer or stabilizer in various polymer formulations.

Applications:

Mécanisme D'action

The mechanism of action of Isopropyl-(4-methyl-pyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylpyridine: A precursor in the synthesis of Isopropyl-(4-methyl-pyridin-2-yl)-amine.

Isopropylamine: Another precursor used in the synthesis.

N-Isopropyl-4-methylpyridine: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both isopropyl and amine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

Isopropyl-(4-methyl-pyridin-2-yl)-amine, also known as 2-isopropyl-4-methylpyridin-3-amine, is a compound of interest due to its potential biological activities. This article will explore its biological activity, including its effects on cancer cells, anti-inflammatory properties, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a pyridine ring substituted with an isopropyl group and a methyl group, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and potential mechanisms of action.

Anticancer Activity

-

In Vitro Studies :

- In a study evaluating the antiproliferative effects of various compounds, this compound derivatives were tested against multiple cancer cell lines, including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116) .

- The compound exhibited selective activity against acute lymphoblastic leukemia (IC = 11.9 μM) and non-Hodgkin lymphoma (IC = 12.1 μM), indicating a promising profile compared to standard chemotherapeutic agents .

- Mechanism of Action :

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced inflammation models, this compound was observed to inhibit the release of pro-inflammatory cytokines like IL-6 and IL-8 from macrophages . This suggests that it may serve as a potential lead compound for developing new anti-inflammatory drugs.

Table 1: Antiproliferative Activity of this compound Derivatives

| Cell Line | IC (μM) |

|---|---|

| LN-229 (Glioblastoma) | Not tested |

| Capan-1 (Pancreatic Adeno) | Not tested |

| HCT-116 (Colorectal Carcinoma) | Not tested |

| NCI-H460 (Lung Carcinoma) | Not tested |

| DND-41 (Acute Lymphoblastic) | 11.9 |

| Z-138 (Non-Hodgkin Lymphoma) | 12.1 |

Note: Data reflects selected cell lines from various studies focusing on the compound's anticancer efficacy.

Case Study 1: Evaluation of Anticancer Potential

In a comprehensive study published in Molecules, several derivatives of this compound were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. The results indicated that certain derivatives displayed significant inhibitory activity at sub-micromolar concentrations, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties of this compound demonstrated its ability to reduce cytokine levels in LPS-stimulated macrophages. This was indicative of its potential role in mitigating inflammatory responses associated with various diseases .

Propriétés

IUPAC Name |

4-methyl-N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)11-9-6-8(3)4-5-10-9/h4-7H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSXWDIDQUUFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.